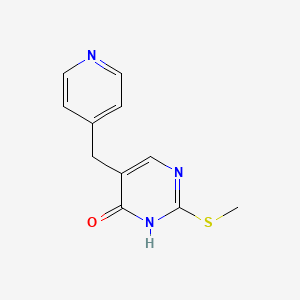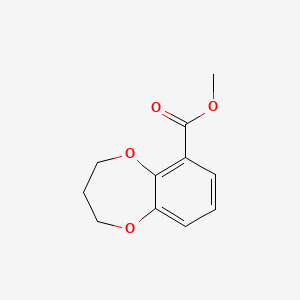
2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfanyl group and a pyridin-4-ylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one typically involves the reaction of pyrimidine derivatives with appropriate substituents. One common method involves the use of chalcone imines and homophthalic anhydrides in a [4 + 2]-cycloaddition reaction . This reaction is notable for its atom-economical and stereoselective nature, providing access to structurally diverse heterocyclic products.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridin-4-ylmethyl group can be reduced to form corresponding amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites or allosteric sites, thereby modulating the activity of the target protein. The specific pathways involved can vary depending on the biological context and the target molecule .
相似化合物的比较
Similar Compounds
N-Methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine: Shares the methylsulfanyl and pyrimidine moieties but differs in the thieno ring structure.
Isopropyl(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)carbamate: Contains a pyridin-4-yl group but differs in the carbamate functionality.
Uniqueness
2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry and materials science.
属性
CAS 编号 |
64107-41-1 |
|---|---|
分子式 |
C11H11N3OS |
分子量 |
233.29 g/mol |
IUPAC 名称 |
2-methylsulfanyl-5-(pyridin-4-ylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N3OS/c1-16-11-13-7-9(10(15)14-11)6-8-2-4-12-5-3-8/h2-5,7H,6H2,1H3,(H,13,14,15) |
InChI 键 |
CDXLMOHXDMHKOQ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=C(C(=O)N1)CC2=CC=NC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-(Trifluoromethyl)benzo[d]thiazole](/img/structure/B8739979.png)
![Formamide, N-(4,5,6,7-tetrahydrobenzo[b]thien-4-yl)-](/img/structure/B8739992.png)

![1-Phenyl-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B8740009.png)
![2-Amino-5-chloro-N-[3-(1H-1,2,4-triazol-1-yl)propyl]benzamide](/img/structure/B8740016.png)



![N-cyano-N'-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B8740043.png)
